molecular formula C21H11F6N5O5 B11521835 4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide

4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide

Cat. No.: B11521835
M. Wt: 527.3 g/mol
InChI Key: LFMQZPUNXHBYPJ-UHFFFAOYSA-N
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Description

4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups, trifluoromethyl groups, and an indazole core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide typically involves multiple steps, including nitration, amination, and oxidation reactions. The process begins with the nitration of a suitable precursor to introduce nitro groups, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The final step involves the formation of the indazole core and the oxidation of the amine to the 1-oxide form.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications.

Scientific Research Applications

4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The indazole core is essential for its biological activity, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide stands out due to its unique combination of nitro and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H11F6N5O5

Molecular Weight

527.3 g/mol

IUPAC Name

1-hydroxy-4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]indazol-3-imine

InChI

InChI=1S/C21H11F6N5O5/c22-20(23,24)11-3-1-5-13(7-11)28-19-18-16(9-15(31(34)35)10-17(18)32(36)37)30(33)29(19)14-6-2-4-12(8-14)21(25,26)27/h1-10,33H

InChI Key

LFMQZPUNXHBYPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=CC(=C4)C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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